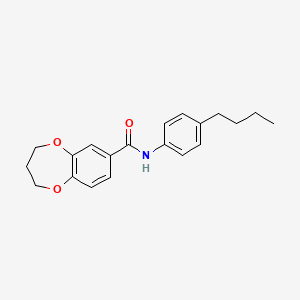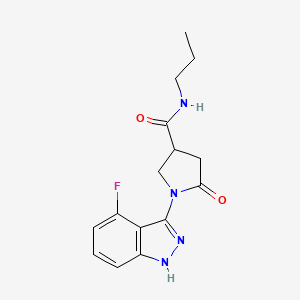![molecular formula C24H27ClN2O3 B11225471 Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo- CAS No. 1212484-58-6](/img/structure/B11225471.png)
Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- typically involves a multi-step process. One common method includes the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple, inexpensive, and readily available sodium hydroxide . The process yields structurally sophisticated spirocyclic derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[cyclopentane-1,3’-indoline] derivatives
- Spiro[benzofuran-2,1’-cyclopentane] derivatives
- Spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine] derivatives
Uniqueness
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- stands out due to its unique spirocyclic structure, which imparts distinct three-dimensional properties. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
1212484-58-6 |
|---|---|
Fórmula molecular |
C24H27ClN2O3 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)19-10-4-3-9-18(19)21(24(27)12-6-7-13-24)22(28)26-16-17-8-2-5-11-20(17)25/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,28) |
Clave InChI |
OMLJXCNYVIUNSP-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11225389.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B11225397.png)
![(2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide](/img/structure/B11225400.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11225404.png)
![4-(3-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11225414.png)
![6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11225419.png)
![N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11225425.png)

![2'-(2-methoxyethyl)-1'-oxo-N-(3-phenylpropyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225436.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B11225439.png)
![6,7-dimethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225445.png)
![6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225457.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11225478.png)
